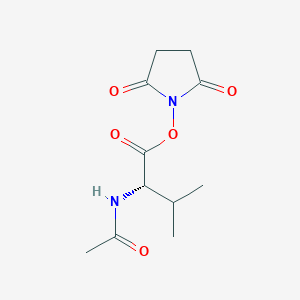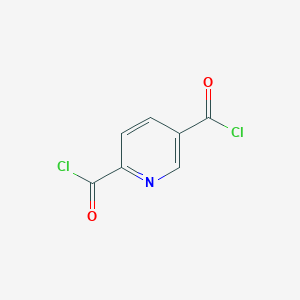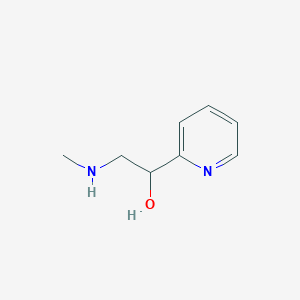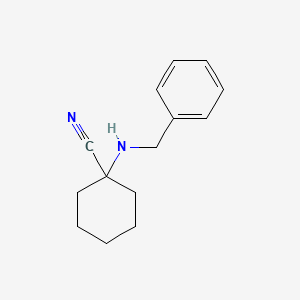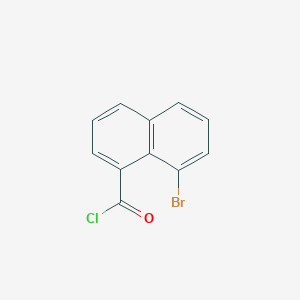![molecular formula C14H14N2O2 B3144852 Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate CAS No. 562086-30-0](/img/structure/B3144852.png)
Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate
描述
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate is an organic compound that belongs to the bipyridine family. This compound is characterized by its two pyridine rings connected by a single bond, with methyl groups attached at the 6 and 6’ positions and a carboxylate group at the 4 position. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate can be synthesized through several methods. One common approach involves the homocoupling of 6-bromopicoline in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the synthesis of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure maximum efficiency and yield. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
科学研究应用
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate has a wide range of applications in scientific research:
Biology: Employed in the study of metalloenzymes and metalloproteins due to its ability to mimic the coordination environment of metal centers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions.
作用机制
The mechanism of action of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic and redox reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
相似化合物的比较
Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate can be compared with other bipyridine derivatives such as:
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but lacks the carboxylate group, making it less versatile in certain applications.
4,4’-Dimethyl-2,2’-bipyridine: Methyl groups are positioned differently, affecting its coordination properties and reactivity.
2,2’-Bipyridine: The parent compound without any substituents, offering different coordination and electronic properties.
The uniqueness of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate lies in its combination of methyl and carboxylate groups, which enhance its ability to form stable complexes and participate in a wider range of chemical reactions.
属性
IUPAC Name |
methyl 2-methyl-6-(6-methylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-4-6-12(15-9)13-8-11(14(17)18-3)7-10(2)16-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWQDYBOFKSIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


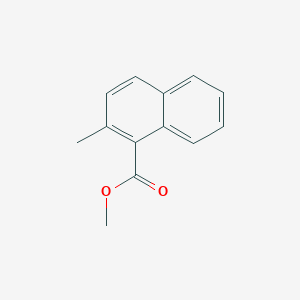
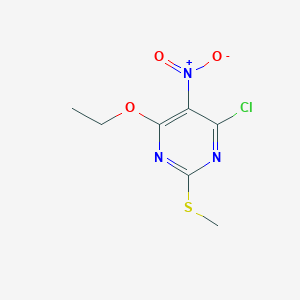
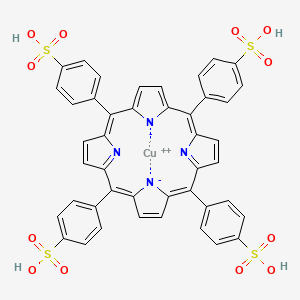
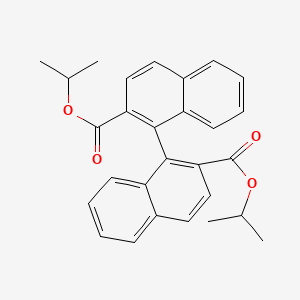
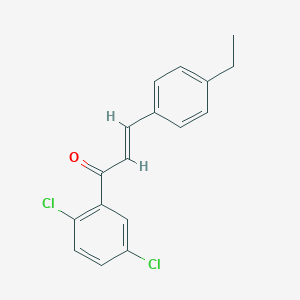
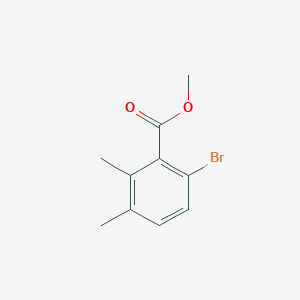
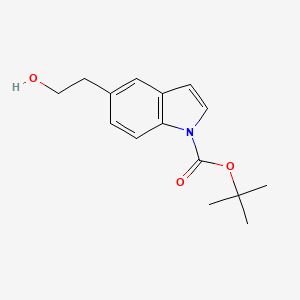
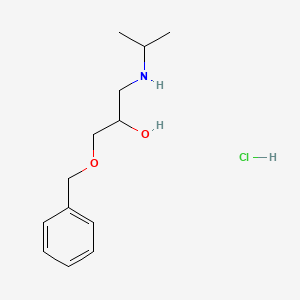
![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)
